
2,3-Difluorophenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluorophenyl chloroformate is an organic compound with the molecular formula C7H3ClF2O2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluorophenyl chloroformate can be synthesized through the reaction of 2,3-difluorophenol with phosgene in the presence of a base. The reaction typically takes place in an organic solvent such as toluene or dichloromethane. The process involves the following steps:
- Dissolving 2,3-difluorophenol in the solvent.
- Cooling the solution to 0°C.
- Slowly adding phosgene gas while maintaining the temperature.
- Adding a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
- Isolating the product by filtration and purification .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluorophenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: Used in the formation of carbamates.
Alcohols: Used in esterification reactions.
Carboxylic Acids: Used in the formation of mixed anhydrides.
Bases: Such as pyridine, used to neutralize hydrochloric acid formed during reactions.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Scientific Research Applications
2,3-Difluorophenyl chloroformate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of intermediates and derivatives.
Biology: In the derivatization of biological molecules for analysis by gas chromatography and mass spectrometry.
Medicine: In the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-difluorophenyl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets and pathways involved include the formation of carbamates, carbonate esters, and mixed anhydrides through nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl Chloroformate
- Ethyl Chloroformate
- Phenyl Chloroformate
- Benzyl Chloroformate
Uniqueness
2,3-Difluorophenyl chloroformate is unique due to the presence of fluorine atoms on the phenyl ring, which can influence its reactivity and the properties of the products formed. The fluorine atoms can enhance the compound’s stability and alter its electronic properties compared to non-fluorinated chloroformates .
Properties
Molecular Formula |
C7H3ClF2O2 |
|---|---|
Molecular Weight |
192.55 g/mol |
IUPAC Name |
(2,3-difluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3ClF2O2/c8-7(11)12-5-3-1-2-4(9)6(5)10/h1-3H |
InChI Key |
IUSYIPWZPSPTSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



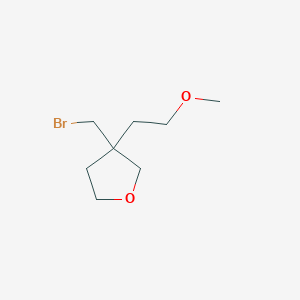
![[1-(Fluoromethyl)cyclohexyl]benzene](/img/structure/B15259891.png)
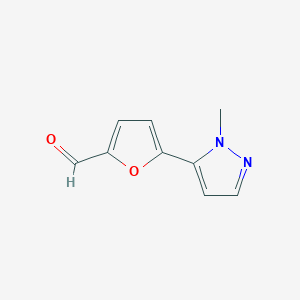


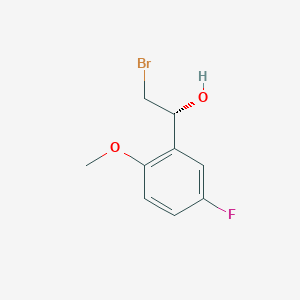

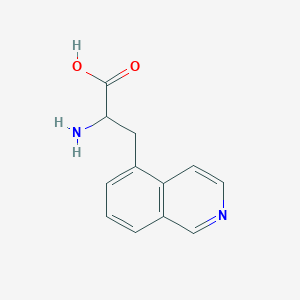
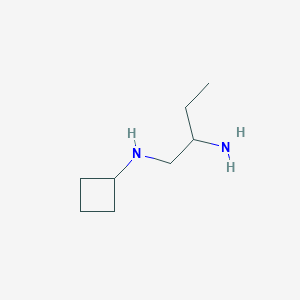
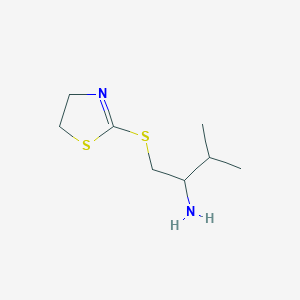
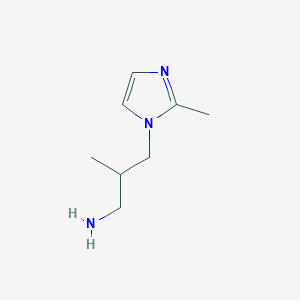
![Benzyl 2-ethyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15259955.png)
![5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B15259975.png)
